molecular formula C24H15F2N3O4 B2570472 N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-44-8

N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2570472
CAS No.: 877657-44-8
M. Wt: 447.398
InChI Key: HZOFLIUSAWXPHE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a fluorinated heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-2,4-dione core. This structure is characterized by:

  • Benzofuropyrimidinone backbone: A fused tricyclic system combining benzofuran and pyrimidine rings, with two ketone groups at positions 2 and 2.
  • Fluorophenyl substituents: A 4-fluorophenyl group at position 3 of the pyrimidinone ring and a 2-fluorophenylacetamide moiety at position 1.

The fluorine atoms enhance lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in kinase inhibition or anti-inflammatory applications.

Properties

CAS No.

877657-44-8

Molecular Formula

C24H15F2N3O4

Molecular Weight

447.398

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H15F2N3O4/c25-14-9-11-15(12-10-14)29-23(31)22-21(16-5-1-4-8-19(16)33-22)28(24(29)32)13-20(30)27-18-7-3-2-6-17(18)26/h1-12H,13H2,(H,27,30)

InChI Key

HZOFLIUSAWXPHE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a benzofuro-pyrimidine core with fluorinated phenyl groups. The presence of these functional groups is believed to enhance its biological activity by improving binding affinity to target proteins.

Structural Formula

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC22H18F2N4O3
Molecular Weight426.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorinated phenyl groups enhance the compound's binding affinity to various proteins and enzymes, potentially modulating their activity. This modulation can influence several cellular pathways, including:

  • Signal Transduction : The compound may interfere with signaling pathways that regulate cell growth and differentiation.
  • Enzyme Inhibition : It has shown promise as an inhibitor of key enzymes involved in disease processes.

Case Studies and Research Findings

  • Antiviral Activity : Recent studies have explored the potential of this compound as an inhibitor of SARS-CoV-2's 3CLpro enzyme. Molecular docking studies revealed significant binding affinity, suggesting its potential as a therapeutic agent against COVID-19 .
  • Anticancer Properties : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated IC50 values ranging from 0.53 to 46.6 µM for related compounds, indicating promising anticancer activity .
  • ADMET Profiling : Preliminary in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable drug-like properties for this compound. These findings support further development for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntiviralPotential inhibitor of SARS-CoV-2 3CLpro enzyme
AnticancerCytotoxic effects on cancer cell lines
ADMET PropertiesFavorable drug-like characteristics

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzofuro-pyrimidine core with fluorinated phenyl substituents. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques. For instance, the compound can be synthesized through condensation reactions involving appropriate precursors followed by cyclization steps to form the benzofuro-pyrimidine framework.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activities. N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of fluorinated phenyl groups may enhance the lipophilicity of the compound, improving its membrane permeability and bioactivity against bacteria and fungi. Preliminary studies suggest that this compound could serve as a lead for developing new antimicrobial agents.

Drug Development

The unique structural features of this compound position it as a promising candidate for drug development. Its potential to modulate biological pathways relevant to disease states makes it an attractive scaffold for designing novel therapeutics targeting cancer and infectious diseases.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of effective drugs. Research into how this compound interacts with biological targets can provide insights into its efficacy and safety profile. Investigations may include binding affinity studies to determine interactions with specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Study ReferenceCompound TestedFindings
N-(2-fluorophenyl)-...Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Structural analogsShowed enhanced antifungal activity against Candida species compared to non-fluorinated counterparts.
Related pyrimidine derivativesExhibited promising results in inhibiting bacterial growth in vitro, suggesting potential for further development as antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidinone derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features/Activities
Target Compound Benzofuro[3,2-d]pyrimidin-2,4-dione 3-(4-fluorophenyl), 1-(2-fluorophenylacetamide) Not reported Not reported High fluorination likely improves bioavailability and target binding.
N-(2-chloro-5-fluorophenyl)-2-[3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]acetamide Thieno[3,2-d]pyrimidin-2,4-dione 3-isobutyl, 1-(2-chloro-5-fluorophenylacetamide) ~421.84 Not reported Thiophene ring increases electron density; isobutyl group may enhance steric hindrance.
2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine + chromen-4-one Multiple fluorophenyl and dimethylamino groups 571.20 (M++1) 302–304 Chromenone and pyrazolopyrimidine hybrid; potential kinase inhibition activity.
N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide Simple acetamide 4-bromophenyl, 3,4-difluorophenyl 330.14 150–152 Structural analog of benzylpenicillin; used in coordination chemistry.
2-[5-fluoro-2,4-dioxo-pyrimidin-1-yl]-N-(pyridin-2-yl)acetamide Pyrimidin-2,4-dione 5-fluoro, N-pyridyl ~252.22 Not reported 5-FU derivative; used in ruthenium-based anticancer complexes.

Key Observations

Core Heterocycle Variations: Benzofuropyrimidinone (Target): The fused benzofuran system provides planar rigidity, favoring π-π stacking interactions in biological targets. Pyrazolopyrimidine : The pyrazole ring introduces additional hydrogen-bonding sites, enhancing interactions with polar residues in enzymes.

Substituent Effects: Fluorine Positioning: The target compound’s 2- and 4-fluorophenyl groups reduce metabolic oxidation compared to non-fluorinated analogs . Chloro vs. Fluoro: The chloro-fluorophenyl group in increases lipophilicity but may reduce metabolic stability relative to difluorophenyl groups.

Pharmacological Implications: Kinase Inhibition: Pyrazolopyrimidine-chromenone hybrids demonstrate kinase inhibition due to planar stacking and hydrogen-bonding motifs.

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